2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
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Overview
Description
2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound that features a phenol group substituted with a chloro group and a boron-containing dioxaborinane ring
Mechanism of Action
Target of Action
It is known that this compound can act as a boronating agent in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as boronation . This involves the addition of a boron atom to an organic molecule, which can significantly alter the molecule’s chemical properties and reactivity .
Biochemical Pathways
The process of boronation can influence a wide range of biochemical pathways by modifying the structure and function of target molecules .
Pharmacokinetics
Its solubility in organic solvents such as ether and dichloromethane suggests that it may be well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol are largely dependent on the specific targets and pathways it affects. As a boronating agent, it can modify the structure of target molecules, potentially altering their function and resulting in various downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is sensitive to heat and humidity, suggesting that these factors could affect its stability and activity . Furthermore, the compound’s interaction with its targets and its subsequent effects could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 2-chlorophenol with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the boron-containing ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenols or boron-containing derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dechlorinated or reduced boron-containing compounds.
Scientific Research Applications
2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its boron-containing structure.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its combination of a chloro-substituted phenol and a boron-containing dioxaborinane ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)8-3-4-10(14)9(13)5-8/h3-5,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVZFOVGUYNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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